molecular formula C11H20N2O4 B8013159 (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Cat. No.: B8013159
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-JGVFFNPUSA-N
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Description

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its stability and facilitates various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the enantioselective reduction of a suitable precursor, followed by protection and functional group transformations. One common method includes the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The key steps involve:

  • Starting from commercially available diallylamine.
  • Ring-closing metathesis (RCM) via SN2 displacement reactions.
  • Lipase-mediated kinetic resolution to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods often employ scalable and cost-effective processes. These methods may include:

  • Enantioselective hydrogenation of prochiral intermediates.
  • Use of chiral catalysts to achieve high selectivity.
  • Optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-Boc-4-Amino-piperidine-3-carboxylic acid
  • (3S,4S)-1-Boc-4-Amino-piperidine-3-carboxylic acid
  • (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Uniqueness

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. The (3S,4R) configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound for enantioselective synthesis and drug development .

Properties

IUPAC Name

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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